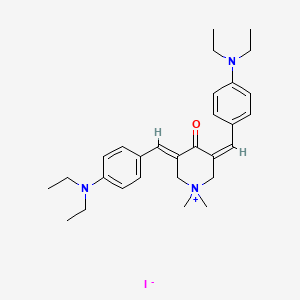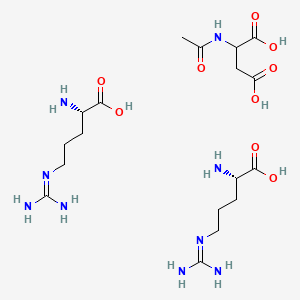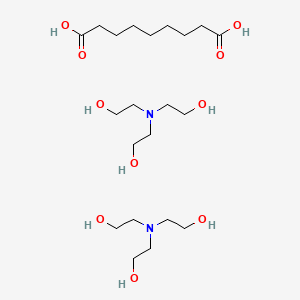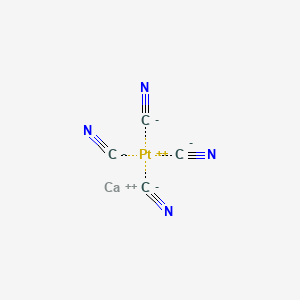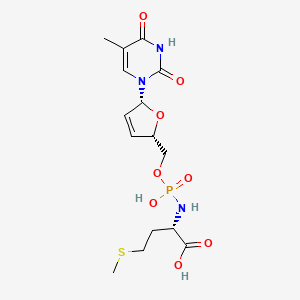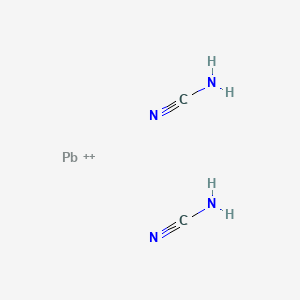
Einecs 252-377-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 252-377-8, also known as lead cyanamide, is a chemical compound with the molecular formula CH4N2Pb and a molecular weight of 251.26 g/mol . It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
准备方法
Lead cyanamide can be synthesized through various chemical routes. One common method involves the reaction of lead nitrate with calcium cyanamide in an aqueous solution. The reaction conditions typically include controlled temperature and pH to ensure the formation of lead cyanamide. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .
化学反应分析
Lead cyanamide undergoes several types of chemical reactions, including:
Oxidation: Lead cyanamide can be oxidized to form lead oxide and nitrogen gas.
Reduction: It can be reduced to form lead metal and ammonia.
Substitution: Lead cyanamide can react with halogens to form lead halides and cyanamide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydrogen gas, and halogens such as chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Lead cyanamide has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lead compounds.
Biology: Lead cyanamide is studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or therapeutic agents.
Industry: Lead cyanamide is used in the production of pesticides, fertilizers, and other industrial chemicals.
作用机制
The mechanism by which lead cyanamide exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific context and conditions of exposure .
相似化合物的比较
Lead cyanamide can be compared with other similar compounds, such as:
Calcium cyanamide: Similar in structure but contains calcium instead of lead. It is used as a fertilizer and in the production of cyanamide.
Sodium cyanamide: Contains sodium instead of lead and is used in organic synthesis and as a herbicide.
Potassium cyanamide: Contains potassium and is used in similar applications as sodium cyanamide.
The uniqueness of lead cyanamide lies in its specific chemical properties and applications, particularly its use in industrial processes and research .
属性
CAS 编号 |
35112-70-0 |
|---|---|
分子式 |
C2H4N4Pb+2 |
分子量 |
291 g/mol |
IUPAC 名称 |
cyanamide;lead(2+) |
InChI |
InChI=1S/2CH2N2.Pb/c2*2-1-3;/h2*2H2;/q;;+2 |
InChI 键 |
SLSDODKZMOJKRY-UHFFFAOYSA-N |
规范 SMILES |
C(#N)N.C(#N)N.[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


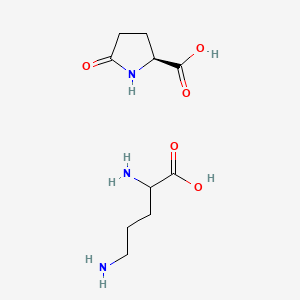
![N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfuric acid](/img/structure/B12669783.png)

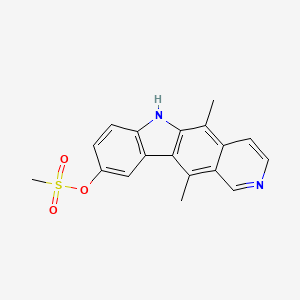

![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)
